2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C8H10N2O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, where the hydrogen atoms at positions 2 and 5 are replaced by methylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with methylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with methylamino groups. The reaction can be represented as follows:
Cyclohexa-2,5-diene-1,4-dione+2CH3NH2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to more reduced forms of the compound.
Substitution: The methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets and pathways in biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(phenylamino)cyclohexa-2,5-diene-1,4-dione
- 2,5-Bis(cyclohexylamino)cyclohexa-2,5-diene-1,4-dione
- 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and the presence of methylamino groups. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and potential.
Properties
IUPAC Name |
2,5-bis(methylamino)cyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-5-3-8(12)6(10-2)4-7(5)11/h3-4,9-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQFFDBBDQLXGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)C(=CC1=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879135 |
Source
|
Record name | 2,5-Bis-methylamino-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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